molecular formula C20H21FN2O4S B2568023 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide CAS No. 921909-98-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2568023
CAS No.: 921909-98-0
M. Wt: 404.46
InChI Key: CQFSKZMSHDRRQT-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.46. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Asymmetric Mannich Addition

This compound's application includes its use in organocatalytic asymmetric Mannich reactions. An example is the enantioselective construction of tetrasubstituted C‒F stereocenters using 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines. The reactions yield cyclic amines with significant yields and stereoselectivities (Li, Lin, & Du, 2019).

Synthesis of Primary Sulfonamides for Enzyme Inhibition

The compound is instrumental in synthesizing primary sulfonamides with strong inhibition properties against human carbonic anhydrases. Its synthesis involves reacting 4-chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols, leading to novel [1,4]oxazepine-based primary sulfonamides (Sapegin et al., 2018).

Cell Growth Assays in Culture

The compound is used in cell growth assays, such as the tetrazolium/formazan assay for evaluating in vitro cell growth. This assay involves new tetrazolium compounds, highlighting their effectiveness in various cell lines, including human colon tumor cells (Cory et al., 1991).

Anticancer Agent Synthesis and Evaluation

Its derivatives have been synthesized and evaluated for anticancer properties. For instance, aminothiazole-paeonol derivatives showed significant inhibitory activity against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

COX-2 Inhibition and Apoptosis Induction

Selective COX-2 inhibitors derived from the compound have been studied for their ability to induce apoptosis and inhibit cell proliferation in human endometrial cancer cells, revealing insights into their molecular mechanisms (Li et al., 2002).

Hyponatremia Treatment

This compound is used in developing non-peptide arginine vasopressin (AVP) antagonists like OPC-31260, which effectively treat hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH) (Saito et al., 1997).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-4-10-23-17-12-15(8-9-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h4-9,11-12,22H,1,10,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSKZMSHDRRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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